molecular formula C9H12BrNO2S B1369936 N-[4-(2-bromoethyl)phenyl]methanesulfonamide

N-[4-(2-bromoethyl)phenyl]methanesulfonamide

Cat. No.: B1369936
M. Wt: 278.17 g/mol
InChI Key: PTEMXZYFVMYQKW-UHFFFAOYSA-N
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Description

N-[4-(2-bromoethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

N-[4-(2-bromoethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-14(12,13)11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7H2,1H3

InChI Key

PTEMXZYFVMYQKW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the method of Doyle and coworkers in C. T. West, et al., J. Org. Chem. 38, 2675 (1973), a stirred mixture of 4'-(2-bromoacetyl)methanesulfonanilide as prepared in Preparation 4 (6.0 g, 0.021 mol), trifluoroacetic acid (32.7 g, 0.287 mol) and triethylsilane (10.5 g, 0.0902 mol), under N2, is refluxed for 2.5 days and concentrated in vacuo. The residue is mixed with toluene, concentrated, dissolved in 1N NaOH and washed with Et2O. The aqueous layer is acidified with HCl to pH 2 and extracted well with Et2O. The combined organic extracts are dried (MgSO4) and concentrated in vacuo. The residue is chromatographed on silica gel (300 g) with 1.5% MeOH:CH2Cl2 and N-[4-(2-bromoethyl)phenyl]methanesulfonamide is crystallized from EtOAc:SSB, mp: 92°-94° C.
Quantity
0 (± 1) mol
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6 g
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32.7 g
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10.5 g
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Reaction Step Two

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